molecular formula C10H6N4O2 B3101934 Tetrazolo[1,5-a]quinoline-5-carboxylic acid CAS No. 140455-60-3

Tetrazolo[1,5-a]quinoline-5-carboxylic acid

Cat. No.: B3101934
CAS No.: 140455-60-3
M. Wt: 214.18 g/mol
InChI Key: QBKBTZARDLEVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazolo[1,5-a]quinoline-5-carboxylic acid is a chemical compound of significant interest in medicinal and organic chemistry research, serving as a key intermediate for the development of novel therapeutic agents. This molecule is built on the tetrazolo[1,5-a]quinoline scaffold, which has been identified as a promising new scaffold for the synthesis of compounds with dual anti-inflammatory and antibacterial activities . Research indicates that derivatives of this scaffold can significantly inhibit granuloma formation and show efficacy against various bacteria, with some compounds demonstrating a promising safety profile and minimal ulcerogenic effects . The tetrazole ring system is a well-known bioisostere for carboxylic acids and cis peptide bonds, making it a valuable component in drug design for modulating physicochemical properties and metabolic stability . The quinoline moiety further contributes to a wide spectrum of biological activities, making this molecular hybrid a fruitful matrix for developing new bioactive molecules . This product is intended for research purposes only, such as in hit-to-lead optimization and the synthesis of more complex derivatives for biological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications nor for human use.

Properties

IUPAC Name

tetrazolo[1,5-a]quinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c15-10(16)7-5-9-11-12-13-14(9)8-4-2-1-3-6(7)8/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKBTZARDLEVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NN=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-a]quinoline-5-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tetrazolo[1,5-a]quinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycle Influence: Quinoline-based derivatives exhibit stronger anti-inflammatory activity (e.g., 5-carboxylic acid analogs show efficacy comparable to indomethacin) . Quinoxaline and pyrimidine analogs are more frequently explored for antimicrobial and anticancer applications .
  • Substituent Effects: Carboxylic acid groups enhance solubility and target binding (e.g., COX-2 inhibition in tetrazoloquinolines) . Thioether and hydrazine moieties in quinazoline derivatives improve antibacterial potency .

Yield Comparison :

  • Quinoline derivatives: Moderate yields (~65–75%) due to side product formation (e.g., 5,7-dimethyltetrazolo[1,5-a]pyrimidine in MCRs) .
  • Quinoxaline derivatives: Higher yields (up to 85%) achieved via optimized cyclization .

Anti-inflammatory Activity:

  • This compound Derivatives: Four analogs demonstrated activity matching indomethacin in murine models .
  • Tetrazolo[1,5-a]quinoxalines: Schiff base derivatives showed 60–70% inhibition in carrageenan-induced edema models .

Antimicrobial Activity:

  • Tetrazolo[1,5-c]quinazoline Carboxylic Acids : MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Tetrazolo[1,5-a]quinolines: Broad-spectrum activity with IC₅₀ values <10 µM against Gram-positive pathogens .

Anticancer Potential:

  • Tetrazolo[1,5-a]pyrimidines : Inhibited leukemia cell lines (IC₅₀: 12–18 µM) via purine analog mechanisms .
  • Tetrazolo[1,5-a]quinoline Triazoles: Induced apoptosis in breast cancer cells (MCF-7) at 5 µM .

Biological Activity

Tetrazolo[1,5-a]quinoline-5-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a unique combination of a quinoline structure and a tetrazole moiety. The presence of a carboxylic acid group at the 5-position of the quinoline ring enhances its reactivity and biological activity. Its molecular formula is C_10H_7N_5O_2, with a molecular weight of approximately 214.18 g/mol. The compound's structural features contribute to its lipophilicity and potential as a bioisostere for carboxylic acids in drug design .

Biological Activities

This compound exhibits various biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance:

  • Bacterial Inhibition : Studies have shown that this compound demonstrates activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 250 mg/L for some derivatives .
  • Fungal Activity : Additionally, certain derivatives have shown antifungal activity against Candida albicans and Aspergillus niger.

Anticancer Activity

This compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : Compounds derived from this structure exhibited cytotoxic effects on various cancer cell lines, including acute lymphoblastic leukemia (CCRF-CEM) and colon cancer (Caco-2) cells. Some derivatives showed lethal antitumor activity with IC_50 values around 1.0 μM against specific leukemia cell lines .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds may inhibit cancer cell growth by targeting key proteins involved in cell proliferation pathways, similar to established anticancer agents like Gefitinib .

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazolo[1,5-a]quinoline derivatives has been documented:

  • Comparative Efficacy : Some synthesized compounds were found to be as effective as indomethacin in animal models of inflammation, indicating their potential use in treating inflammatory diseases .

Anticonvulsant Activity

Recent studies have also highlighted the anticonvulsant properties of certain tetrazolo[1,5-a]quinoline derivatives in experimental seizure models, suggesting their applicability in neurological disorders .

Synthesis Pathways

The synthesis of this compound can be achieved through several methodologies:

  • Cyclization Reactions : The reaction of 2-azidobenzaldehyde with acetonitrile derivatives under base catalysis has been successfully employed to produce tetrazoloquinolines.
  • Diazotization Reactions : This method involves diazotization of 2-hydrazinylquinoline derivatives followed by cyclization to yield the desired tetrazolo compounds.
  • Intramolecular Cyclocondensation : This approach utilizes azidoarylidenes to form the tetrazole ring through cyclocondensation reactions .

Case Studies and Research Findings

StudyFindings
Demonstrated lethal antitumor activity against leukemia cell lines with IC_50 values around 1.0 μM.
Reported antimicrobial activity against Staphylococcus aureus with MIC = 250 mg/L.
Showed anti-inflammatory effects comparable to indomethacin in animal models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tetrazolo[1,5-a]quinoline-5-carboxylic acid derivatives?

  • Methodology :

  • Microwave-assisted synthesis : Reacting tetrazolo[1,5-a]quinoline-4-carbaldehyde with o-phenylenediamine in the presence of p-toluenesulfonic acid (p-TsOH) under microwave irradiation achieves cyclization to form benzimidazole-fused derivatives. This method reduces reaction time (from hours to minutes) and improves yields (e.g., compound 5e showed 65% yield) .
  • Intramolecular cyclization : Using β-enaminones or α,β-enones with 5-aminotetrazole in ionic liquids or aqueous solvents under reflux conditions enables regioselective formation of tetrazolo[1,5-a]pyrimidine analogs. Yields range from 70–95% depending on substituents .

Q. How are tetrazolo[1,5-a]quinoline derivatives characterized structurally?

  • Analytical techniques :

  • 1H/13C NMR : Used to confirm regiochemistry and substituent positions (e.g., distinguishing 5- vs. 7-substituted isomers via chemical shifts) .
  • FTIR : Identifies functional groups such as carboxylic acid (-COOH) or aldehyde (-CHO) moieties .
  • Elemental analysis : Validates purity and stoichiometry .
  • Single-crystal X-ray diffraction (SCXRD) : Resolves solid-state structures and confirms azide-tetrazole equilibrium states .

Q. What biological activities have been reported for tetrazolo[1,5-a]quinoline derivatives?

  • Key findings :

  • Anti-inflammatory activity : Derivatives with electron-withdrawing substituents (e.g., -NO₂, -CF₃) at the 4-position showed COX-2 inhibition (IC₅₀ = 0.8–2.3 µM) in murine macrophages .
  • Antibacterial activity : Compound 5e (4-benzimidazol-2-yl derivative) exhibited a MIC of 12.5 µg/mL against Bacillus subtilis .
  • Anticonvulsant potential : Structural analogs like tetrazolo[5,1-a]phthalazine demonstrated 40% seizure reduction in rodent models .

Advanced Research Questions

Q. How does the azide-tetrazole equilibrium impact the stability and reactivity of tetrazolo[1,5-a]quinoline derivatives?

  • Mechanistic insights :

  • In solution (e.g., DMSO-d₆ or CDCl₃), tetrazolo[1,5-a]quinoline derivatives exist in equilibrium with their azide tautomers. The tetrazole form is typically 2.84 kcal/mol more stable than the azide, as determined by DFT calculations .
  • Substituents like -CCl₃ or -CH₃ at the 5-position shift the equilibrium toward the tetrazole form in the solid state, confirmed via SCXRD and PXRD .

Q. What strategies optimize regioselectivity in the synthesis of 5- vs. 7-substituted tetrazolo[1,5-a]quinoline isomers?

  • Regiochemical control :

  • Electrophilic directing groups : β-Enaminones with electron-withdrawing groups (e.g., -CF₃) favor 5-substitution due to enhanced electrophilicity at the β-carbon .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) promote 7-substitution via stabilization of transition states during cyclocondensation .

Q. How can computational methods guide the design of tetrazolo[1,5-a]quinoline-based therapeutics?

  • Computational tools :

  • DFT calculations : Predict thermodynamic stability of tautomers and substituent effects on equilibrium .
  • Molecular docking : Screens for binding affinity to targets like COX-2 or histamine H4 receptors (e.g., JWP-1601, a pyrido[2,3-e]tetrazolo[1,5-a]pyrazine analog, showed Ki = 1.2 nM for H4R) .

Q. What structural modifications enhance the pharmacological profile of tetrazolo[1,5-a]quinoline derivatives?

  • Structure-activity relationship (SAR) insights :

  • Carboxylic acid substitution : The -COOH group at the 5-position improves aqueous solubility and bioactivity. Methyl ester prodrugs (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) enhance membrane permeability .
  • Heterocyclic fusion : Benzimidazole or triazole rings fused at the 4-position increase antimicrobial potency by disrupting bacterial cell wall synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrazolo[1,5-a]quinoline-5-carboxylic acid
Reactant of Route 2
Tetrazolo[1,5-a]quinoline-5-carboxylic acid

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